molecular formula C17H21N3O4S B2359507 N-(2,2-di(furan-2-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide CAS No. 2320685-05-8

N-(2,2-di(furan-2-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B2359507
CAS No.: 2320685-05-8
M. Wt: 363.43
InChI Key: JMXLOXYDBJFIRX-UHFFFAOYSA-N
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Description

N-(2,2-di(furan-2-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound characterized by its unique structure, which includes furan rings, an imidazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-di(furan-2-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, ammonia, and formaldehyde.

    Introduction of the furan rings: The furan rings can be introduced via a Friedel-Crafts acylation reaction using furan and an appropriate acyl chloride.

    Sulfonamide formation: The sulfonamide group is introduced by reacting the intermediate with sulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-di(furan-2-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

N-(2,2-di(furan-2-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,2-di(furan-2-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The furan and imidazole rings contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-di(furan-2-yl)ethyl)cyclopropanesulfonamide
  • (E)-N-(2,2-di(furan-2-yl)ethyl)-2-phenylethene-1-sulfonamide

Uniqueness

N-(2,2-di(furan-2-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is unique due to its combination of furan rings, an imidazole ring, and a sulfonamide group. This unique structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds.

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-12(2)17-19-16(11-20(17)3)25(21,22)18-10-13(14-6-4-8-23-14)15-7-5-9-24-15/h4-9,11-13,18H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXLOXYDBJFIRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CN1C)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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